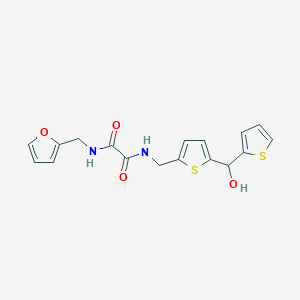

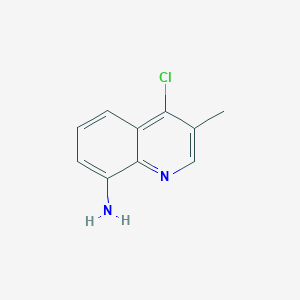

![molecular formula C23H22N2O B2541858 1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537017-87-1](/img/structure/B2541858.png)

1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3-methylbenzyl)-2-((p-tolyl)oxy)methyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions. For instance, 1-benzyl-4-methylimidazoles can be prepared from O-pentafluorobenzoylamidoximes using palladium-catalyzed cyclization, which provides access to amino acid mimetics with a C-terminal imidazole . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization of o-phenylenediamine and ethyl acetoacetate, followed by N-alkylation, hydrolyzation, and chlorination . Although the specific synthesis of 1-(3-methylbenzyl)-2-((p-tolyl)oxy)methyl)-1H-benzo[d]imidazole is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.

Molecular Structure Analysis

X-ray diffraction (XRD) analysis is a common technique used to determine the molecular structure of benzimidazole derivatives. For example, XRD analysis was carried out for 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, revealing bond lengths and angles that are slightly higher than the calculated values from computational studies . This suggests that similar structural analysis could be applied to the compound to determine its precise molecular geometry.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The addition of imidazole and benzimidazole to quinones results in the formation of hydroquinones and disubstituted derivatives, which exist as mixtures of meso and d,l isomers . These reactions demonstrate the reactivity of benzimidazole derivatives and their potential to form structurally diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be explored through computational studies. For instance, the charge distribution, non-linear optical (NLO) properties, and natural bond orbital (NBO) analyses of 1,2-disubstituted benzimidazole derivatives have been calculated, indicating potential as NLO materials . The molecular electrostatic potential (MEP) energy surface can also be analyzed to identify regions for non-covalent interactions within the molecule . These computational analyses provide insights into the electronic properties and reactivity of benzimidazole derivatives.

科学的研究の応用

Angiotensin II Receptor Antagonists

The development of nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles, has shown potent antihypertensive effects upon oral administration. The acidic group at the 2'-position of the biphenyl is crucial for high affinity for the AII receptor and good oral antihypertensive potency, with tetrazole derivatives like DuP 753 being in development for hypertension treatment (Carini et al., 1991).

High-Temperature Proton-Conducting Polymer Electrolyte

Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid (PA), demonstrating a system that acts as a high-temperature proton-conducting polymer electrolyte. The influence of different concentrations of these additives on the conductivity of membranes was measured, showing potential applications in fuel cell technologies (Schechter & Savinell, 2002).

Ferroelectricity and Antiferroelectricity in Benzimidazoles

The study of benzimidazoles, including their imidazole units, has revealed their potential in electric polarity and switchability through proton tautomerization, even in the crystalline state. This research opens pathways for the application of such molecules in lead- and rare-metal-free ferroelectric devices due to their high electric polarization and thermal robustness (Horiuchi et al., 2012).

Ruthenium(II) Complexes in Catalysis

Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands have been developed as efficient catalysts for C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. These complexes, incorporating imidazol-2-ylidene and triazol-5-ylidene ligands, have shown remarkable activity in synthesizing various substituted quinolines, highlighting their importance in homogeneous catalysis (Donthireddy et al., 2020).

Antiviral Activity of Benzyl-substituted Imidazo[1,5-a]-1,3,5-triazine Derivatives

Research into benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives has shown selective biological activity against ortho- and paramyxoviruses, suggesting their potential as antiviral agents. This study emphasizes the importance of the simultaneous presence of benzyl and thio structural units for antiviral efficacy (Golankiewicz et al., 1995).

将来の方向性

特性

IUPAC Name |

2-[(4-methylphenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O/c1-17-10-12-20(13-11-17)26-16-23-24-21-8-3-4-9-22(21)25(23)15-19-7-5-6-18(2)14-19/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKJZJYDHLAJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

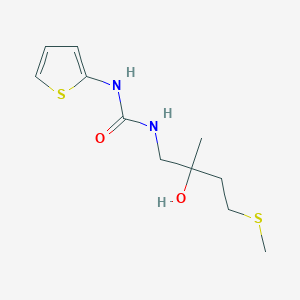

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2541777.png)

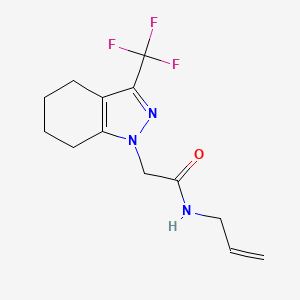

![Tert-butyl 7-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2541778.png)

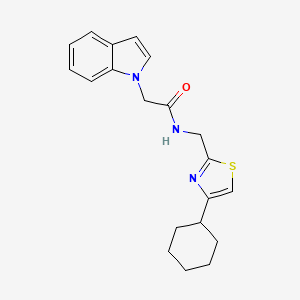

![[6-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2541781.png)

![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)

![2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2541791.png)

![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B2541793.png)